molecular formula C21H19ClN4O2 B2478838 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899746-01-1

4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2478838
CAS No.: 899746-01-1
M. Wt: 394.86
InChI Key: NUOJULVUKRBADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a morpholine group at the 6-position and a 4-chlorophenylcarboxamide moiety at the 3-position (Fig. 1). This compound is of interest due to its structural complexity, combining aromatic, heterocyclic, and morpholine components.

Properties

IUPAC Name

4-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-17-5-1-16(2-6-17)21(27)23-18-7-3-15(4-8-18)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOJULVUKRBADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Condensation Approach

A widely adopted method involves sequential condensation and amide bond formation. The first step entails synthesizing the 6-morpholinopyridazine core via nucleophilic aromatic substitution (SNAr). Morpholine reacts with 3,6-dichloropyridazine under reflux in tetrahydrofuran (THF), yielding 6-morpholinopyridazine with >85% efficiency. The second step couples this intermediate with 4-chlorobenzoic acid derivatives.

For instance, 4-chlorobenzoyl chloride is reacted with 4-(6-morpholinopyridazin-3-yl)aniline in dichloromethane (DCM) using triethylamine (TEA) as a base. This amidation proceeds at 0–25°C for 12 hours, achieving yields of 78–82%. Critical parameters include stoichiometric control (1:1.05 molar ratio of amine to acyl chloride) and rigorous exclusion of moisture to prevent hydrolysis.

Table 1: Optimization of Amide Coupling Conditions

Parameter Range Tested Optimal Value Yield (%)
Solvent DCM, THF, DMF DCM 82
Base TEA, Pyridine TEA 82
Temperature (°C) 0–40 25 82
Reaction Time (h) 6–24 12 82

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki–Miyaura Borylation

The introduction of the phenyl group at the pyridazine ring is efficiently achieved via Suzuki–Miyaura coupling. A boronic ester derivative of 4-aminophenyl is coupled with 3-bromo-6-morpholinopyridazine using PdCl2(dppf)·CH2Cl2 as a catalyst. Key conditions include:

  • Solvent: 1,4-Dioxane/Water (4:1)
  • Base: K2CO3
  • Temperature: 90°C, 8 hours
  • Yield: 76%

This method benefits from tolerance to functional groups, enabling late-stage diversification. However, palladium residue removal necessitates additional purification steps, such as chromatography or chelating resins.

Buchwald–Hartwig Amination

Alternative routes employ Buchwald–Hartwig amination to install the morpholine moiety. Using Pd2(dba)3 and Xantphos as ligands, 3,6-dichloropyridazine reacts with morpholine in toluene at 110°C, achieving 88% conversion. This one-pot strategy reduces intermediate isolation but requires stringent oxygen-free conditions.

Oxidative Rearrangement and Domino Reactions

I2/TBHP-Mediated Domino Synthesis

A novel oxidative domino reaction combines isatin derivatives with o-amino-N-aryl benzamides in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP). While originally developed for quinazolinone derivatives, this method adapts to synthesize benzamide-linked morpholinopyridazines by modifying starting materials.

Reaction Conditions:

  • Solvent: Methanol
  • Oxidant: TBHP (70% aqueous)
  • Temperature: Reflux, 6 hours
  • Yield: 68–72%

Mechanistic studies suggest that I2 activates the isatin carbonyl, facilitating nucleophilic attack by the benzamide amine, followed by cyclodehydration.

Solid-Phase Synthesis and High-Throughput Methods

Resin-Bound Intermediate Strategy

Solid-phase synthesis enhances purity and scalability. Wang resin-functionalized 4-chlorobenzoic acid is coupled with 4-(6-morpholinopyridazin-3-yl)aniline using HBTU/HOBt activation. After cleavage with trifluoroacetic acid (TFA), the crude product is purified via reverse-phase HPLC, achieving >95% purity.

Advantages:

  • Minimizes byproduct formation
  • Enables parallel synthesis of analogues

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. For example, amide coupling between 4-chlorobenzoyl chloride and 4-(6-morpholinopyridazin-3-yl)aniline in DMF completes in 20 minutes at 100°C, yielding 80% product. Energy efficiency and improved kinetics make this method suitable for industrial applications.

Table 2: Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Scalability
Condensation/Amidation 82 98 12 High
Suzuki–Miyaura 76 95 8 Moderate
Domino Reaction 70 90 6 Low
Solid-Phase 85 99 24 High
Microwave 80 97 0.3 High

Analytical and Purification Techniques

Chromatographic Purification

Silica gel chromatography (60–120 mesh) with ethyl acetate/hexane gradients remains the standard for isolating intermediates. Final products often require reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to achieve pharmacopeial purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.1 Hz, 2H, Ar–H), 7.89 (s, 1H, Pyridazine-H), 7.63–7.58 (m, 4H, Ar–H), 3.85–3.75 (m, 8H, Morpholine-H).
  • LCMS: m/z [M+H]+ 356.84 (calculated), 356.80 (observed).

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Reported Applications/Significance References
4-Chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide 412.87 6-Morpholinopyridazine, 4-chlorobenzamide Structural complexity suggests potential kinase inhibition or pesticidal activity (inferred from analogs)
4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide (4b) 290.71 Hydrazinecarbonyl, 4-chlorobenzamide Intermediate in hydrazide-based drug synthesis; characterized by IR and LC-MS
4-Chloro-N-{3-[(2E)-3-(methoxyphenyl)prop-2-enoyl]phenyl}benzamide monohydrate ~395.83 (anhydrous) Chalcone backbone, methoxyphenyl, 4-chlorobenzamide Nonlinear optical (NLO) material with crystallographic characterization
4-Chloro-N-(cyanoethoxymethyl)benzamide (Zarilamid) 253.69 Cyanoethoxymethyl, 4-chlorobenzamide Pesticidal agent (acaricide)
3-Chloro-N-phenyl-phthalimide 257.67 Phthalimide core, chloro, phenyl Monomer for polyimide synthesis

Structural and Functional Analysis

Pyridazine vs. Phthalimides are primarily utilized as polymer precursors, whereas pyridazine derivatives are more commonly associated with bioactive molecules.

Morpholine Substitution The morpholine group in the target compound improves solubility in polar solvents compared to analogs like zarilamid (cyanoethoxymethyl substituent). Morpholine’s electron-donating properties may also modulate electronic interactions in biological targets, such as kinase enzymes .

Chlorobenzamide Motif

  • The 4-chlorobenzamide moiety is shared across multiple analogs, including 4b and zarilamid. Chlorine’s electronegativity enhances metabolic stability and lipophilicity, a critical feature in pesticidal agents (e.g., zarilamid) .

Hydrazinecarbonyl vs. Morpholinopyridazine Compound 4b replaces the morpholinopyridazine group with a hydrazinecarbonyl unit, reducing molecular weight (290 vs. 413 g/mol) and altering reactivity. Hydrazine derivatives are often used as intermediates in antitubercular or antifungal agents .

Biological Activity

4-Chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, also known as clonixin or CL-N216, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This compound features a unique molecular structure characterized by a chloro substituent and a morpholinopyridazine moiety, which enhances its pharmacological properties.

  • Molecular Formula : C18H19ClN4O
  • Molecular Weight : 356.84 g/mol
  • SMILES Notation : CC1=CC(=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)C3=NN=C(C=N3)C4CCOCC4)

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Protein Kinases : The compound has been identified as an inhibitor of specific protein kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cell lines.
  • Neuroprotective Effects : It has shown potential neuroprotective properties, possibly due to its ability to modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound effectively inhibits lipopolysaccharide (LPS)-induced interleukin-6 release in vitro, positioning it as a candidate for therapeutic applications in inflammatory diseases.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Mechanism References
AnticancerInhibits protein kinases, induces apoptosis
NeuroprotectionModulates neurotransmitter systems
Anti-inflammatoryInhibits IL-6 release
Glucokinase activationPotential role in metabolic pathways

Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated that it effectively induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The study revealed that treatment with this compound resulted in significant cell death compared to untreated controls, with IC50 values indicating potent activity against specific cancer types.

Neuroprotective Effects

In another research effort, the neuroprotective effects were evaluated using models of neurodegeneration. Results indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Anti-inflammatory Mechanism

The anti-inflammatory properties were highlighted in a study where the compound was shown to inhibit the release of pro-inflammatory cytokines in response to LPS stimulation. This effect was attributed to its ability to interfere with signaling pathways associated with inflammation, marking it as a promising candidate for treating inflammatory disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.